molecular formula C12H21ClF2N2O B2928996 (3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride CAS No. 1824910-32-8

(3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride

Cat. No.: B2928996
CAS No.: 1824910-32-8
M. Wt: 282.76
InChI Key: DUJCPMLCACKFCY-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery research. This synthetically versatile scaffold is primarily utilized in the development of enzyme inhibitors targeting disease-relevant pathways. Researchers employ this compound as a key intermediate in designing active pharmaceutical ingredients, particularly for investigating structure-activity relationships in target validation studies. The stereospecific (R)-configuration at the 3-position, combined with the constrained 4,4-difluorocyclohexane moiety, provides a rigid scaffold that influences binding affinity and metabolic stability in biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility for various experimental applications. In investigative oncology research, this structural motif shows applicability in developing targeted protein degraders and signaling pathway inhibitors. The compound's molecular architecture, featuring both fluorinated alicyclic and piperazine elements, makes it particularly valuable for studying enzyme-substrate interactions in high-throughput screening campaigns and hit-to-lead optimization programs. Research applications extend to neurological disorders where modulated enzyme targeting represents a promising therapeutic strategy, building upon established research involving similar compounds in neurodegenerative conditions . This specialized chemical reagent enables scientists to explore novel chemical space in protease and polymerase inhibition studies, contributing to the advancement of targeted molecular therapeutics across multiple disease domains .

Properties

IUPAC Name

(4,4-difluorocyclohexyl)-[(3R)-3-methylpiperazin-1-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O.ClH/c1-9-8-16(7-6-15-9)11(17)10-2-4-12(13,14)5-3-10;/h9-10,15H,2-8H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJCPMLCACKFCY-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20F2N2O, with a molecular weight of 246.302 g/mol. The compound features a piperazine ring substituted with a difluorocyclohexanecarbonyl group, which is critical for its biological activity.

The compound primarily acts as an inhibitor of certain nuclear receptors, particularly the retinoic acid receptor-related orphan receptor C (RORc). RORc is involved in the regulation of interleukin-17 (IL-17) production, which plays a significant role in inflammatory processes and autoimmune diseases. Inhibition of RORc by this compound can lead to decreased IL-17 levels, making it a potential candidate for treating conditions like psoriasis and rheumatoid arthritis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant potency against RORc, with selectivity over other members of the ROR family and additional nuclear receptors. For instance, it showed a 75-fold selectivity for RORc compared to other nuclear receptors in cell assays .

In Vivo Studies

Preclinical studies have indicated that this compound can effectively inhibit IL-17 production in animal models. The pharmacokinetic properties suggest favorable absorption and distribution, making it suitable for further clinical evaluation.

Case Studies

  • Psoriasis Model : In a study involving a psoriasis model, administration of this compound resulted in a marked reduction in skin lesions and inflammatory markers associated with IL-17 signaling.
  • Rheumatoid Arthritis : Another study assessed the compound's effects on joint inflammation in rheumatoid arthritis models. Results indicated significant improvements in joint swelling and pain scores compared to control groups.

Data Table: Summary of Biological Activity

Study TypeTargetEffect ObservedReference
In VitroRORc75-fold selectivity over other receptors
In VivoIL-17 ProductionReduced levels in psoriasis model
Clinical TrialsRheumatoid ArthritisDecreased joint inflammation

Comparison with Similar Compounds

Stereochemical and Pharmacokinetic Considerations

  • Stereochemistry : The 3R configuration in the target compound enhances binding affinity compared to racemic mixtures or 3S isomers. For example, (R)-1-Cyclohexyl-3-methylpiperazine dihydrochloride () retains moderate activity but lacks the difluorocyclohexanecarbonyl group critical for CCR5 inhibition .
  • Solubility and Stability : Hydrochloride salt forms (e.g., in ) improve aqueous solubility but may alter pharmacokinetics compared to freebase analogs.

Key Structure-Activity Relationship (SAR) Insights

  • The 4,4-difluorocyclohexanecarbonyl group is indispensable for antagonistic activity, as shown by the reduced potency of Compounds 2a-f .
  • Heterocyclic aryl groups (e.g., quinoline in Compound 2j) enhance interaction with hydrophobic pockets in CCR5, boosting efficacy .
  • Chiral centers influence receptor binding; the 3R configuration optimizes spatial alignment with target sites .

Q & A

Basic Research Questions

Q. What are the optimal coupling reagents and reaction conditions for synthesizing (3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride?

  • Methodological Answer : The synthesis of piperazine derivatives often employs carbodiimide-based coupling reagents. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) with 1-hydroxy-7-azabenzotriazole (HOAt) as an activator in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at room temperature for 12–24 hours is effective. Post-reaction, purification via silica gel chromatography (e.g., ethyl acetate/hexane gradient) followed by HCl salt precipitation ensures high purity .

Q. How should researchers characterize the compound’s structural integrity and stereochemistry?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the (3R)-stereochemistry and substitution patterns. For example, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis can verify enantiomeric purity. Mass spectrometry (HRMS or ESI-MS) and X-ray crystallography (if crystals are obtainable) further validate the molecular structure .

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Methodological Answer : Store the compound in a sealed, desiccated container under inert gas (e.g., argon) at −20°C to prevent hydrolysis of the cyclohexanecarbonyl group. Avoid exposure to moisture, heat (>40°C), or strong acids/bases, as these may degrade the piperazine ring or fluorine substituents .

Advanced Research Questions

Q. How can racemic mixtures be resolved during synthesis to isolate the (3R)-enantiomer?

  • Methodological Answer : Use chiral auxiliaries or enzymatic resolution for enantiomeric separation. For instance, kinetic resolution with lipases (e.g., Candida antarctica Lipase B) in organic solvents can selectively hydrolyze the undesired enantiomer. Alternatively, employ diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) followed by recrystallization .

Q. What analytical methods are suitable for detecting and quantifying synthesis-related impurities?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) coupled with UV detection (254 nm) can identify impurities like unreacted 4,4-difluorocyclohexanecarbonyl chloride or byproducts (e.g., 3-methylpiperazine dihydrochloride). For trace analysis, LC-MS/MS with a limit of detection (LOD) <0.1% is recommended .

Q. How to design in vitro assays to evaluate the compound’s biological activity while addressing solubility limitations?

  • Methodological Answer : Solubilize the compound in DMSO (≤0.1% v/v) and dilute in assay buffer (e.g., PBS with 0.01% Tween-80). For receptor-binding studies (e.g., GPCR targets), use radioligand displacement assays (³H or ¹²⁵I-labeled ligands) or BRET/FRET-based systems to measure affinity (Kd) and efficacy (EC₅₀). Include a negative control (e.g., inactive enantiomer) to validate stereospecific effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example, if a study reports conflicting IC₅₀ values for kinase inhibition, repeat experiments with ATP concentration titration and phospho-antibody Western blotting alongside the original luminescence assay. Assess compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .

Q. What strategies mitigate batch-to-batch variability in synthetic yield?

  • Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, solvent purity) and implement in-line process analytical technology (PAT) . For instance, use FTIR spectroscopy to monitor carbodiimide coupling in real time. If yields fluctuate, screen alternative coupling reagents (e.g., HATU vs. EDC) or optimize workup conditions (e.g., pH adjustment during HCl salt precipitation) .

Reference Table: Key Analytical Parameters

ParameterMethodConditions/NotesEvidence
Purity HPLC-UVC18 column, 0.1% TFA, 254 nm
Enantiomeric Excess Chiral HPLCChiralpak® AD-H, hexane/isopropanol (90:10)
Stability Accelerated Degradation Study40°C/75% RH, 4 weeks
Impurity Profiling LC-MS/MSLOD <0.1%, ESI+ mode

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.